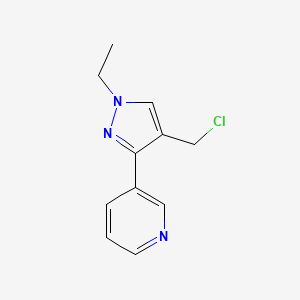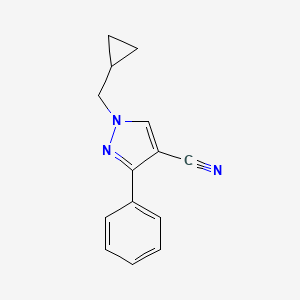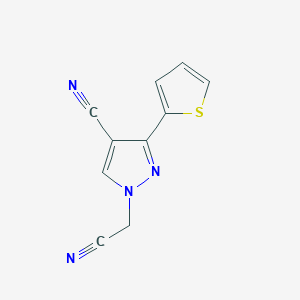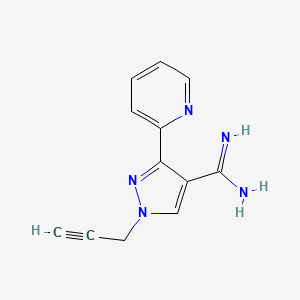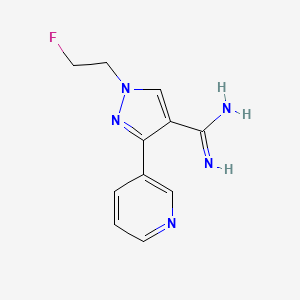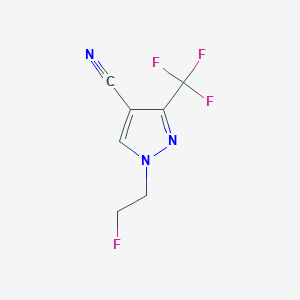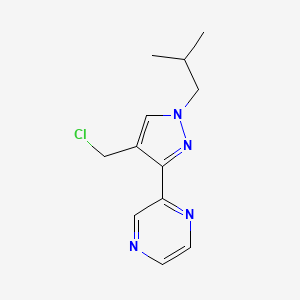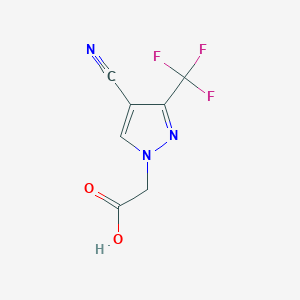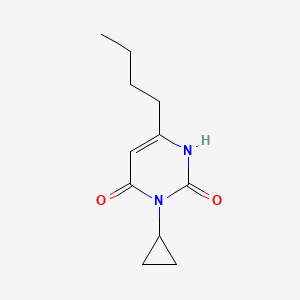
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BCTD) is a novel and versatile compound with a wide range of applications in biochemistry and medicinal chemistry. BCTD is a cyclopropyl derivative of the pyrimidine ring system, which is a common scaffold in many biologically active molecules. BCTD has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, BCTD has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders.
Applications De Recherche Scientifique
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively for its potential medicinal applications. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders. In addition, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in the synthesis of other biologically active compounds, including analogs of the antifungal drug ketoconazole and the anti-cancer drug docetaxel.
Mécanisme D'action
The exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed to act on various cellular targets, including enzymes, receptors, and transcription factors. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to modulate the activity of several transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess a variety of biochemical and physiological effects. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess neuroprotective effects, as well as cardioprotective and anti-diabetic effects. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been shown to modulate the activity of several enzymes, receptors, and transcription factors, which are involved in the regulation of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several advantages for lab experiments. First, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively inexpensive and can be synthesized using a variety of methods. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a wide range of biological activities and can be used to study the effects of various compounds on various cellular targets. However, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione also has some limitations. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unstable in the presence of strong acids and bases, and can be difficult to purify. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be toxic at high concentrations, and should be handled with caution.
Orientations Futures
The potential applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous, and there are many possible future directions for research. For example, further research is needed to elucidate the exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and to identify additional cellular targets. Additionally, more research is needed to explore the potential therapeutic applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, such as in the treatment of cancer, diabetes, and neurological disorders. Furthermore, further research is needed to explore the potential uses of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in the synthesis of other biologically active compounds. Finally, more research is needed to explore the potential side effects of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as well as its safety for use in humans.
Propriétés
IUPAC Name |
6-butyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-8-7-10(14)13(9-5-6-9)11(15)12-8/h7,9H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOLUNGDYYGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







